

Comparative Analysis of the Biological Activity of Chlorinated Propane Derivatives

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloropropane

Cat. No.: B089638

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A notable scarcity of publicly available research specifically investigating the biological activity of **1,1,1,3-tetrachloropropane** derivatives necessitates a broader examination of structurally related compounds. This guide, therefore, presents a comparative analysis of the insecticidal activity of novel 1,1-dichloropropene derivatives, which serve as valuable surrogates for understanding the potential bioactivity of chlorinated propanes. The data and methodologies presented are derived from a study on pyridalyl analogues, providing insights into the structure-activity relationships of this class of compounds.

Insecticidal Activity of 1,1-Dichloropropene Derivatives

A series of novel 1,1-dichloropropene derivatives were synthesized and evaluated for their insecticidal activity against various lepidopteran pests. The study aimed to discover new analogues of the insecticide Pyridalyl with improved efficacy. The results demonstrated that several of the synthesized compounds exhibited significant insecticidal activity.^{[1][2]}

Data Summary

The insecticidal activities of the synthesized 1,1-dichloropropene derivatives against *Prodenia litura* (tobacco cutworm) are summarized in the table below. The data is presented as mortality percentage at a concentration of 600 mg/L.

Compound ID	Structure	Mortality (%) at 600 mg/L
Pyridalyl	Phenyl ether with a pyridine ring	100
Ia	Substituted benzothiazole	83.3
Ib	Substituted benzothiazole	75.0
Ic	Substituted benzothiazole	91.7
Id	Substituted benzothiazole	87.5
Ie	Substituted benzothiazole	66.7
If	Substituted benzothiazole	70.8
Ig	Substituted benzothiazole	58.3
IIa	Substituted benzoxazole	100
IIb	Substituted benzoxazole	87.5
IIc	Substituted benzoxazole	95.8
IId	Substituted benzoxazole	91.7
IIe	Substituted benzoxazole	79.2
IIf	Substituted benzoxazole	83.3
IIg	Substituted benzoxazole	70.8

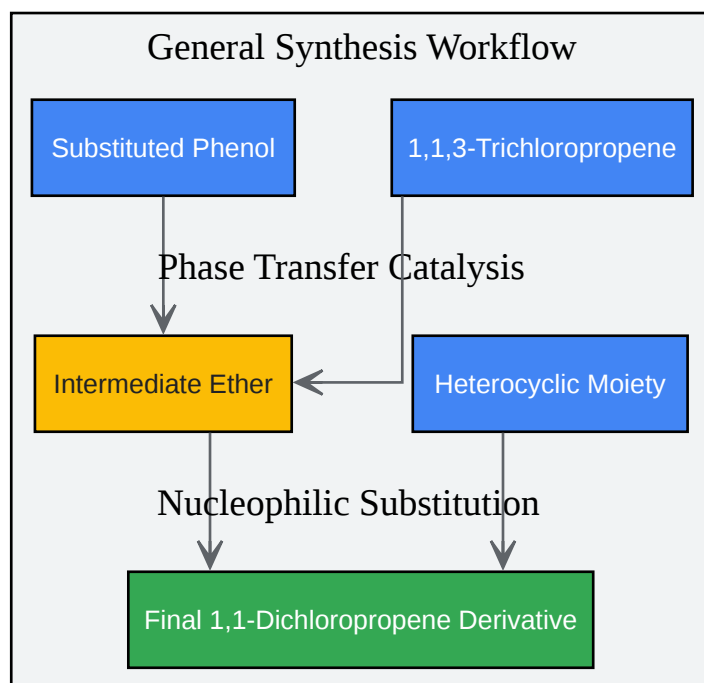
Further evaluation of the most promising compounds, Ic and IIa, was conducted to determine their median lethal concentration (LC50) values against various pests.

Compound	Target Pest	LC50 (mg/L)	95% Confidence Interval
Ic	Prodenia litura	11.5	9.8 - 13.6
Ic	Helicoverpa armigera	15.2	12.9 - 18.0
Ic	Plutella xylostella	8.7	7.2 - 10.5
Ila	Prodenia litura	9.8	8.2 - 11.7
Ila	Helicoverpa armigera	12.6	10.7 - 14.8
Ila	Plutella xylostella	6.5	5.3 - 7.9
Pyridalyl	Prodenia litura	10.2	8.6 - 12.1
Pyridalyl	Helicoverpa armigera	13.8	11.7 - 16.3
Pyridalyl	Plutella xylostella	7.1	5.9 - 8.5

Experimental Protocols

Synthesis of 1,1-Dichloropropene Derivatives

The synthesis of the target compounds involved a multi-step process, which is outlined in the workflow diagram below. The general procedure involved the reaction of a substituted phenol with 1,1,3-trichloropropene to form an intermediate, which was then coupled with a heterocyclic compound to yield the final product.



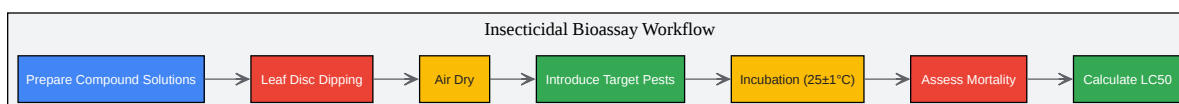
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Caption: General synthesis workflow for 1,1-dichloropropene derivatives.

Detailed Method for a Representative Compound (IIa): A solution of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenol in a suitable solvent was treated with a base, followed by the addition of 2-(chloromethyl)benzoxazole. The reaction mixture was stirred at a specific temperature for a set period. After completion, the product was isolated and purified using column chromatography.^[1]

Insecticidal Bioassays

The insecticidal activities of the synthesized compounds were evaluated using a leaf-dipping method.



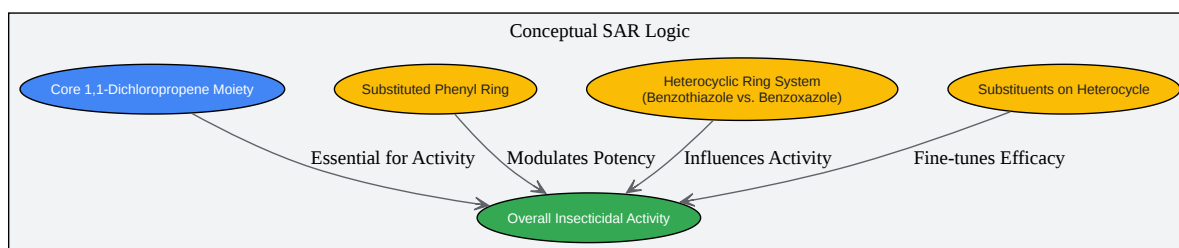
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Caption: Workflow for the leaf-dipping insecticidal bioassay.

Detailed Protocol: Solutions of the test compounds were prepared in a mixture of acetone and water with a surfactant. Cabbage leaf discs were dipped into these solutions for a few seconds and then allowed to air dry. The treated leaf discs were placed in petri dishes, and third-instar larvae of the target pests were introduced. The dishes were maintained at a constant temperature and humidity. Mortality was assessed after a specific time period (e.g., 48 hours). A blank solvent mixture was used as a negative control, and a commercial insecticide (Pyridalyl) was used as a positive control.[1]

Structure-Activity Relationship (SAR) Analysis

The biological data suggests a relationship between the chemical structure of the derivatives and their insecticidal activity.



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Caption: Factors influencing the insecticidal activity of the derivatives.

The results indicate that the nature of the heterocyclic ring and the substituents on it play a crucial role in determining the insecticidal potency. For instance, compounds with a benzoxazole ring (e.g., IIa) generally showed comparable or slightly better activity than those with a benzothiazole ring (e.g., Ic). Furthermore, the type and position of substituents on the

heterocyclic ring influenced the mortality rates. This suggests that the electronic and steric properties of these groups are important for the interaction of the compounds with their biological target.[1]

In conclusion, while direct data on the biological activity of **1,1,1,3-tetrachloropropane** derivatives is limited, the study of structurally similar 1,1-dichloropropene derivatives provides a valuable framework for understanding the potential for biological activity in this class of compounds and highlights key structural features that can be optimized to enhance insecticidal efficacy. Further research is warranted to explore the synthesis and biological evaluation of **1,1,1,3-tetrachloropropane** derivatives to fully elucidate their potential.

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